

Urotensin II (114-124) TFA for vasoconstriction studies in isolated arteries

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Urotensin II (114-124), human
(TFA)

Cat. No.:

B12354451

Get Quote

Application Notes: Urotensin II (114-124) TFA for Vasoconstriction Studies

Introduction Urotensin II (U-II) is a cyclic undecapeptide recognized as the most potent endogenous vasoconstrictor discovered to date.[1][2][3] The human form, Urotensin II (114-124), acts as a high-affinity agonist for the G protein-coupled receptor (GPCR) formerly known as GPR14, now designated the urotensin receptor (UTS2R).[2][4] The U-II/UTS2R system is highly expressed within the human cardiovascular system, including vascular smooth muscle and endothelial cells. Its potent vasoconstrictor activity has implicated it in the pathophysiology of various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis, making it a significant target for researchers, scientists, and drug development professionals. These notes provide a comprehensive overview of the signaling pathways, quantitative data, and a detailed protocol for utilizing Urotensin II (114-124) TFA in vasoconstriction studies on isolated arteries.

Mechanism of Action & Signaling Pathway Urotensin II mediates its vasoconstrictor effects primarily through the activation of the UTS2R on vascular smooth muscle cells (VSMCs). The UTS2R is predominantly coupled to the $G\alpha q/11$ subunit of heterotrimeric G proteins.

The binding of U-II to UTS2R initiates a cascade of intracellular events:

• Gq Protein Activation: The activated receptor stimulates the G α q subunit.

Methodological & Application

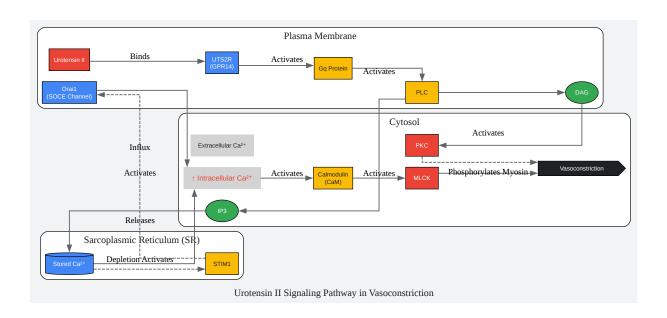




- Phospholipase C (PLC) Activation: Gαq activates PLC, which then hydrolyzes
 phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5trisphosphate (IP3) and diacylglycerol (DAG).
- Intracellular Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum (SR),
 triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
- Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺,
 activates Protein Kinase C (PKC), which is involved in the contractile response.
- Store-Operated Calcium Entry (SOCE): The depletion of Ca²⁺ from the SR is sensed by stromal interaction molecule 1 (STIM1), which in turn activates Orai1, a channel in the plasma membrane. This activation facilitates the influx of extracellular Ca²⁺, a process known as SOCE, which is crucial for sustaining the vasoconstrictor response.
- Contraction: The elevated intracellular Ca²⁺ binds to calmodulin. The Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, leading to actin-myosin cross-bridge cycling and smooth muscle contraction.

Additional signaling pathways, including the RhoA/Rho-kinase and MAPK/ERK pathways, have also been shown to play a role in U-II-induced vasoconstriction.





Click to download full resolution via product page

Caption: Urotensin II signaling cascade leading to vasoconstriction.

Quantitative Data for Urotensin II-Induced Vasoconstriction

The potency and efficacy of Urotensin II can vary between species and vascular beds. The following table summarizes key quantitative data from studies on isolated arteries.



Artery Type	Species	Potency (EC ₅₀ or pEC ₅₀)	Efficacy (Emax)	Citation
Coronary Artery	Rat	EC ₅₀ : 21.2 ± 1.3 nmol/L	Not specified	
Coronary Artery	Human	pEC ₅₀ : 10.05 ± 0.46	15.39 ± 6.53% of KCl	
Mammary Artery	Human	pEC ₅₀ : 9.71 ± 0.90	16.41 ± 6.15% of KCI	-
Radial Artery	Human	pEC ₅₀ : 9.52 ± 0.83	19.65 ± 6.26% of KCI	-
Aorta	Rat	pEC50: 8.27	Not specified	-

- pEC₅₀: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC₅₀ indicates greater potency.
- E_{max}: The maximum response achievable by the agonist, often expressed as a percentage of the contraction induced by a high concentration of potassium chloride (KCl).

Experimental Protocol: Vasoconstriction Assay in Isolated Arteries

This protocol details the wire myography method for assessing Urotensin II (114-124) TFA-induced vasoconstriction in isolated arterial rings.

Materials and Reagents

- Urotensin II (114-124) TFA
- Krebs-Henseleit Solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
- Potassium Chloride (KCl) solution (e.g., 60-100 mM in Krebs)
- Carbogen gas (95% O₂ / 5% CO₂)



- · Wire myograph system with organ bath
- Dissection microscope and tools
- · Data acquisition system

Protocol Steps

- Artery Isolation and Preparation:
 - Isolate the desired artery (e.g., coronary, mesenteric, aorta) and place it in cold, oxygenated Krebs solution.
 - Under a dissection microscope, carefully remove all adherent connective and adipose tissue.
 - Cut the cleaned artery into small rings of uniform size (e.g., 2-4 mm in length).
- Endothelium Removal (Optional):
 - To study the direct effect on vascular smooth muscle, the endothelium can be removed by gently rubbing the inner surface of the ring with a metal probe or fine wire.
 - Endothelium removal is later confirmed by the absence of a vasodilator response to an endothelium-dependent agonist like acetylcholine or carbachol in a pre-constricted vessel.
- Mounting the Arterial Ring:
 - Carefully mount the arterial ring onto the two wires of the wire myograph chamber.
 - Submerge the mounted ring in the organ bath chamber filled with Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.
- Equilibration and Normalization:
 - Allow the preparation to equilibrate for at least 60 minutes.



- Perform a normalization procedure to determine the optimal resting tension for the vessel.
 This involves incrementally stretching the vessel and repeatedly challenging it with a high-KCl solution until a maximal and reproducible contractile response is achieved. This ensures that observed responses are not influenced by variations in passive tension.
- After normalization, allow the vessel to equilibrate at its optimal resting tension for another
 30 minutes, washing the chamber with fresh Krebs solution periodically.

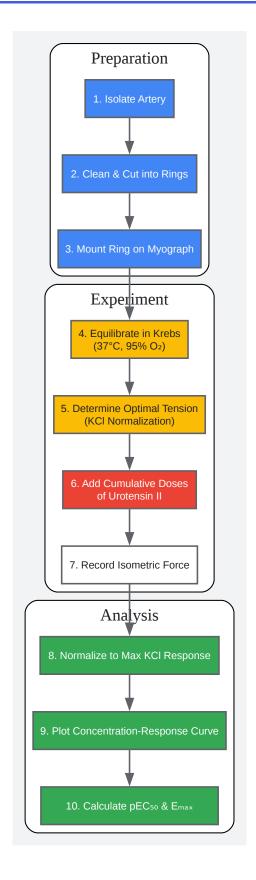
Viability Check:

- Assess the viability of the arterial ring by inducing a contraction with a high-KCl solution (e.g., 100 mM). This response will also serve as the reference for maximal contraction.
- Wash the tissue thoroughly until the tension returns to the baseline.
- Constructing the Concentration-Response Curve:
 - Once the baseline is stable, add Urotensin II (114-124) TFA to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10^{-13} M to 10^{-7} M).
 - Allow the response to each concentration to reach a stable plateau before adding the next concentration.
 - Record the isometric tension continuously using the data acquisition system.

Data Analysis:

- Express the contractile response to each U-II concentration as a percentage of the maximal contraction induced by KCI.
- Plot the percentage contraction against the logarithm of the U-II concentration to generate a concentration-response curve.
- \circ Use a non-linear regression analysis (e.g., a sigmoidal dose-response model) to calculate the pEC₅₀ and E_{max} values.





Click to download full resolution via product page

Caption: Workflow for isolated artery vasoconstriction assay.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ahajournals.org [ahajournals.org]
- 2. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urotensin II: its function in health and its role in disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Urotensin II (114-124) TFA for vasoconstriction studies in isolated arteries]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12354451#urotensin-ii-114-124-tfa-for-vasoconstriction-studies-in-isolated-arteries]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com